1,3-Bis-{4-[2,6-dimethylphenyl-aminocarbonyl methyl]piperazine-1-yl}-propan-2-ol, also known as Ranolazine Impurity 8, is a complex organic compound with the Chemical Abstracts Service (CAS) number 1213269-66-9. Its molecular formula is , and it has a molar mass of 550.74 g/mol. This compound is primarily recognized as an impurity associated with the anti-anginal medication ranolazine, which is used to treat chronic angina by improving blood flow to the heart.
1,3-Bis-{4-[2,6-dimethylphenyl-aminocarbonyl methyl]piperazine-1-yl}-propan-2-ol belongs to a class of compounds known as piperazine derivatives. These compounds are characterized by their piperazine ring structure and are often utilized in pharmaceutical applications due to their biological activity.
The synthesis of 1,3-Bis-{4-[2,6-dimethylphenyl-aminocarbonyl methyl]piperazine-1-yl}-propan-2-ol typically involves multi-step organic reactions that may include:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the reaction progress and purity of the final product.
The molecular structure of 1,3-Bis-{4-[2,6-dimethylphenyl-aminocarbonyl methyl]piperazine-1-yl}-propan-2-ol features a central propan-2-ol moiety flanked by two piperazine rings substituted with 2,6-dimethylphenyl groups. The structural formula can be represented as follows:
Key data points include:
The compound may participate in various chemical reactions typical for amines and carbonyl compounds, including:
Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence reaction pathways and yields.
Further studies are required to elucidate any unique mechanisms associated with this impurity compared to its parent compound.
1,3-Bis-{4-[2,6-dimethylphenyl-aminocarbonyl methyl]piperazine-1-yl}-propan-2-ol serves primarily as an impurity reference standard in pharmaceutical development and quality control processes for ranolazine formulations. Its presence is significant for ensuring the purity and efficacy of cardiac medications.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: